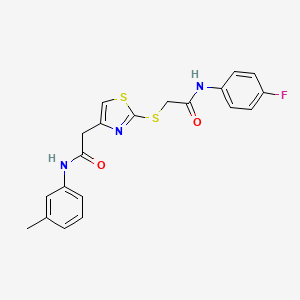
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18FN3O2S2 and its molecular weight is 415.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a fluorophenyl group , a thiazole moiety , and an acetamide functional group , which contribute to its unique biological properties.
The molecular formula of this compound is C20H18FN3O2S2, with a molecular weight of approximately 415.5 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics .
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular pathways. The thiazole ring is particularly noteworthy for its role in biological activity, as compounds containing this moiety often exhibit significant pharmacological effects.
Biological Activities
This compound has been studied for several biological activities:
-
Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For example, derivatives with similar structures have shown inhibitory effects on cell proliferation in various cancer cell lines, including liver and prostate cancer cells .
These studies indicate that the compound could induce apoptosis and inhibit key signaling pathways involved in tumor growth.
Compound IC50 (µM) Target 3b 3.105 Liver carcinoma 4c 3.023 Liver carcinoma - Antimicrobial Properties : Similar thiazole-containing compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also exhibit these properties .
- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, such as kinases involved in cancer signaling pathways. For instance, studies on structurally related thiazole derivatives have shown inhibition of VEGFR-2 and AKT at low micromolar concentrations .
Case Studies
Several case studies have explored the biological activity of thiazole derivatives similar to this compound:
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structural features can effectively inhibit cancer cell lines, leading to further investigation into their mechanisms of action and potential therapeutic uses.
- Structure–Activity Relationship (SAR) : Research has focused on understanding how modifications to the thiazole or acetamide groups affect biological activity. This knowledge is crucial for optimizing the compound's efficacy and reducing toxicity.
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S2/c1-13-3-2-4-16(9-13)23-18(25)10-17-11-27-20(24-17)28-12-19(26)22-15-7-5-14(21)6-8-15/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDUDJVVXXGHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














